2,3-Dimethylbenzo[a]pyrene
Description
Significance of Methylated Polycyclic Aromatic Hydrocarbons (PAHs) in Mechanistic Studies
Methylated PAHs are significant in mechanistic studies for several reasons. They are prevalent in the environment, particularly in sediments contaminated by petrogenic PAHs. researchgate.net The addition of methyl groups to a parent PAH can dramatically alter its carcinogenic and mutagenic properties. aacrjournals.org This alteration provides a powerful tool for researchers to investigate the structure-activity relationships of these compounds.
The position of the methyl group on the aromatic ring system is crucial in determining the biological activity of the compound. For instance, methylation can affect the metabolic activation of PAHs. researchgate.net The aryl hydrocarbon receptor (AhR) plays a key role in the metabolic activation of PAHs to genotoxic metabolites, and methylated PAHs have been found to be potent AhR agonists. researchgate.net In some cases, methylation enhances carcinogenicity. For example, substitution of a methyl group at the 11-position of benzo[a]pyrene (B130552) enhances its carcinogenicity. oup.com Conversely, methylation at other positions can decrease or have little effect on carcinogenic activity.
By studying a series of methylated derivatives of a parent PAH, scientists can dissect the roles of different metabolic pathways and the properties of the ultimate carcinogenic metabolites. This comparative approach helps to elucidate the complex mechanisms by which PAHs initiate cancer. Furthermore, the presence of methyl groups can influence the physical and chemical properties of PAHs, such as their ability to intercalate into DNA and form adducts. oup.com
Rationale for Focused Research on 2,3-Dimethylbenzo[a]pyrene as a Model Compound
While benzo[a]pyrene is a well-studied prototype for PAH carcinogenesis, focused research on its methylated derivatives, such as this compound, is crucial for a more nuanced understanding of the carcinogenic process. The rationale for using this compound as a model compound lies in its ability to highlight the impact of methyl substitution in a specific region of the benzo[a]pyrene molecule.
The addition of two methyl groups at the 2- and 3-positions can influence the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with metabolic enzymes and DNA. Studies on the mutagenic properties of benzo[a]pyrene and its methylated derivatives have shown that dimethyl substitution can cause dramatic changes in this activity. aacrjournals.org For example, the 3,6-dimethyl derivative of benzo[a]pyrene was found to be highly mutagenic, while its 1,6-analog was virtually inactive. aacrjournals.org
By comparing the biological activity of this compound to that of the parent compound and other methylated isomers, researchers can gain a clearer picture of the structural features that are critical for carcinogenesis. This information is vital for developing predictive models of PAH carcinogenicity and for assessing the risks associated with exposure to complex mixtures of these compounds found in the environment.
Historical and Current Perspectives in Benzo[a]pyrene Derivative Research
Historically, research on benzo[a]pyrene and its derivatives has been a cornerstone of cancer research. Benzo[a]pyrene was one of the first chemical carcinogens to be identified and has been extensively used as a model compound to study the mechanisms of chemical carcinogenesis. nih.gov Early research established that benzo[a]pyrene requires metabolic activation to exert its carcinogenic effects. researchgate.net This led to the "bay region" theory, which proposed that diol epoxides in the bay region of the molecule are the ultimate carcinogenic metabolites.
Current research continues to build on this foundation, employing advanced analytical and molecular biology techniques to further unravel the complexities of PAH carcinogenesis. There is a growing focus on understanding the role of the aryl hydrocarbon receptor (AhR) in mediating the toxic effects of PAHs and their derivatives. researchgate.net Studies are investigating how different isomers of methylated benzo[a]pyrenes differentially activate the AhR and induce the expression of metabolic enzymes like CYP1A1 and CYP1B1. researchgate.net
Furthermore, contemporary research is exploring a wider range of biological effects beyond genotoxicity, including the role of PAHs in promoting inflammation and disrupting cellular signaling pathways. nih.gov There is also significant interest in the toxic effects of methylated PAHs in various cell types and organisms to better understand their environmental and human health risks. researchgate.net The study of specific derivatives like this compound remains integral to this ongoing effort to achieve a comprehensive understanding of how these ubiquitous environmental contaminants contribute to cancer development.
Structure
2D Structure
3D Structure
Properties
CAS No. |
16757-87-2 |
|---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2,3-dimethylbenzo[a]pyrene |
InChI |
InChI=1S/C22H16/c1-13-11-16-8-10-20-19-6-4-3-5-15(19)12-17-7-9-18(14(13)2)21(16)22(17)20/h3-12H,1-2H3 |
InChI Key |
VMRBTVWTNAWCTJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C3C(=C1C)C=CC4=CC5=CC=CC=C5C(=C43)C=C2 |
Canonical SMILES |
CC1=CC2=C3C(=C1C)C=CC4=CC5=CC=CC=C5C(=C43)C=C2 |
Other CAS No. |
16757-87-2 |
Synonyms |
2,3-Dimethylbenzo[a]pyrene |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Synthesis for 2,3 Dimethylbenzo a Pyrene Research
Strategies for Isomer-Specific Chemical Synthesis of 2,3-Dimethylbenzo[a]pyrene
For context, the synthesis of other dimethylated benzo[a]pyrene (B130552) isomers, such as 7,10-dimethylbenzo[a]pyrene, has been reported. These syntheses often involve multi-step processes starting from smaller aromatic precursors, which are built up to the pentacyclic benzo[a]pyrene core with methyl groups introduced at specific positions. Such strategies frequently employ classic organic reactions, including Friedel-Crafts alkylations, Grignard reactions, and various cyclization and aromatization steps. However, the precise combination of starting materials and reaction conditions required to achieve the 2,3-dimethyl substitution pattern is not explicitly detailed in the available literature.
Synthesis of Deuterium (B1214612) and Carbon-Isotopically Labeled this compound
There is no specific information available in the reviewed scientific literature detailing the synthesis of deuterium or carbon-isotopically labeled this compound. The synthesis of isotopically labeled compounds is typically a complex undertaking that requires the introduction of the isotope at a specific and stable position within the molecule.
In the broader context of polycyclic aromatic hydrocarbons (PAHs), isotopic labeling is a crucial tool for a variety of research applications, including metabolic studies, environmental fate analysis, and as internal standards for quantitative analysis by mass spectrometry. For example, methods for the carbon-isotope labeling of benzo[a]pyrene have been developed for use in isotope dilution mass spectrometry. nih.gov These methods often involve the use of a labeled precursor in a multi-step synthesis. A hypothetical synthesis of labeled this compound would likely require a custom synthetic route starting from isotopically enriched precursors.
Preparation of Metabolites and Reference Standards for Mechanistic Investigations
Specific metabolites of this compound have not been identified or synthesized according to the available scientific literature. The metabolism of PAHs is a key area of toxicological research, as metabolic activation is often a prerequisite for their carcinogenic effects.
The metabolism of the parent compound, benzo[a]pyrene, and other methylated derivatives like 7,12-dimethylbenz[a]anthracene (B13559) has been extensively studied. nih.govnih.gov This research has shown that metabolism typically proceeds through oxidation reactions catalyzed by cytochrome P450 enzymes, leading to the formation of phenols, dihydrodiols, and diol epoxides. nih.gov These metabolites, particularly the diol epoxides, are often the ultimate carcinogenic species that can form adducts with DNA. nih.gov The preparation of these metabolites as reference standards is essential for their identification in biological samples and for mechanistic studies. nih.govnih.gov This is often achieved through chemical synthesis or enzymatic conversion of the parent compound. nih.gov
| General Class of PAH Metabolite | Typical Formation Pathway | Significance in Mechanistic Investigations |
| Phenols | Cytochrome P450-mediated oxidation | Primary metabolites, can be further metabolized |
| Dihydrodiols | Epoxide hydrolase action on an initial epoxide | Precursors to carcinogenic diol epoxides |
| Diol Epoxides | Cytochrome P450-mediated epoxidation of a dihydrodiol | Ultimate carcinogenic metabolites, react with DNA |
| Tetrols | Hydrolysis of diol epoxides | Detoxification products, used as biomarkers of exposure |
Purification and Characterization Techniques for Synthetic Products
While no specific purification and characterization protocols for this compound are documented, the techniques employed for other PAHs and their derivatives are well-established and would be applicable.
Purification: The purification of synthetic PAHs is critical to remove isomers and other impurities. Common techniques include:
Recrystallization: A fundamental technique for purifying solid compounds.
Column Chromatography: Widely used for the separation of complex mixtures. ias.ac.in Alumina and silica (B1680970) gel are common stationary phases. epa.gov
High-Performance Liquid Chromatography (HPLC): A powerful technique for the separation and purification of isomeric PAHs. mdpi.com
Characterization: The structural confirmation of a synthesized PAH like this compound would involve a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the precise structure and substitution pattern of the aromatic core and methyl groups.
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.
UV-Visible Spectroscopy: The characteristic absorption spectrum can help to identify the aromatic system.
Fluorescence Spectroscopy: Many PAHs are highly fluorescent, and their excitation and emission spectra can be used for identification and quantification. mdpi.com
| Technique | Information Provided | Application in PAH Analysis |
| ¹H and ¹³C NMR | Detailed structural information, including isomer differentiation | Essential for unambiguous structure elucidation |
| Mass Spectrometry | Molecular weight and elemental composition | Confirms the identity of the synthesized compound |
| HPLC | Separation of isomers and impurities | Crucial for purification and purity assessment |
| UV-Visible Spectroscopy | Electronic transitions of the aromatic system | Aids in identification and quantification |
| Fluorescence Spectroscopy | Excitation and emission properties | Highly sensitive detection and characterization |
Metabolic Biotransformation Pathways of 2,3 Dimethylbenzo a Pyrene
Enzymatic Systems Involved in 2,3-Dimethylbenzo[a]pyrene Metabolism
Cytochrome P450 Isoform Specificity and Kinetic Studies (e.g., CYP1A1, CYP1B1, CYP1A2, CYP2E1, CYP3A4)
Specific data on the isoform specificity and kinetic parameters of cytochrome P450 enzymes in the metabolism of this compound are not available in the reviewed literature. For the parent compound, B[a]P, CYP1A1 and CYP1B1 are the major enzymes involved in its activation. nih.govnih.govnih.gov Other isoforms like CYP1A2, CYP2C9, CYP2C19, and CYP3A4 also contribute to B[a]P oxidation. nih.gov The presence and position of methyl groups, as seen with DMBA, can alter the metabolic profile and the relative importance of different CYP isoforms. oup.comnih.govoup.comaacrjournals.org However, without direct experimental evidence, it is not possible to detail the specific roles of these CYPs in this compound metabolism.
Role of Epoxide Hydrolase in Dihydrodiol Formation
The role of microsomal epoxide hydrolase (mEH) is to convert epoxide intermediates into trans-dihydrodiols. nih.govoup.com This is a critical step in both the detoxification and, in some cases, the activation pathways of PAHs. nih.govwur.nl For B[a]P, the formation of B[a]P-7,8-dihydrodiol from B[a]P-7,8-oxide is a key step catalyzed by mEH. nih.govoup.com There is no specific information available describing the formation of dihydrodiols from this compound via epoxide hydrolase.
Contributions of Aldo-Keto Reductases in Metabolite Generation
Aldo-keto reductases (AKRs) are involved in an alternative "o-quinone" pathway of PAH activation by oxidizing PAH trans-dihydrodiols. pnas.orgaacrjournals.orgnih.govfrontiersin.org Human AKR isoforms, including AKR1A1 and AKR1C1-AKR1C4, are known to metabolize the trans-dihydrodiols of B[a]P. nih.govfrontiersin.orgnih.gov Specific studies on the contribution of AKRs to the generation of metabolites from this compound have not been identified.
Activity of NAD(P)H Quinone Dehydrogenase 1 (NQO1) in Redox Cycling
NQO1 is a phase II enzyme that catalyzes the two-electron reduction of quinones, which is generally a detoxification step that prevents the formation of reactive semiquinones and subsequent oxidative stress. nih.govaacrjournals.org NQO1 has been shown to be protective against B[a]P- and DMBA-induced carcinogenesis. aacrjournals.orgnih.govatlasgeneticsoncology.org The specific activity of NQO1 in the redox cycling of any potential quinone metabolites of this compound is currently unknown.
Involvement of Other Phase I Xenobiotic-Metabolizing Enzymes
Other Phase I enzymes, such as peroxidases, can also be involved in the metabolism of PAHs. nih.gov However, no information was found regarding the involvement of other specific Phase I enzymes in the biotransformation of this compound.
Phase I Metabolic Pathways of this compound Activation
The metabolic activation of PAHs can occur through several pathways, including the diol-epoxide pathway, the o-quinone pathway, and the radical-cation pathway. nih.govresearchgate.net The predominant pathway and the ultimate carcinogenic metabolites are highly dependent on the specific PAH structure. For B[a]P, the formation of benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) is a major activation pathway. nih.govnih.govmdpi.com Detailed Phase I metabolic activation pathways for this compound have not been elucidated in the scientific literature reviewed.
Formation of Dihydrodiol Epoxides (e.g., Diastereomeric Analysis)
For the parent compound, benzo[a]pyrene (B130552), metabolism by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1, initiates the formation of epoxides at various positions. oup.comnih.govmdpi.com Subsequent hydrolysis by microsomal epoxide hydrolase (mEH) yields dihydrodiols. oup.com The benzo[a]pyrene-7,8-dihydrodiol is a key proximate carcinogen, which is further epoxidized to form highly reactive bay-region diol epoxides, such as (+)-anti-BPDE. mdpi.comnih.gov Detailed diastereomeric analysis of these epoxides is crucial for understanding their biological activity.
However, specific studies detailing the formation, identity, and diastereomeric analysis of dihydrodiol epoxides derived from this compound could not be identified. The methyl groups on the 'A' ring would foreseeably alter the metabolic preference of CYP enzymes, potentially leading to different epoxide and dihydrodiol intermediates than those seen for the unsubstituted benzo[a]pyrene.
Generation of Radical Cations via One-Electron Oxidation
An alternative metabolic activation pathway for PAHs involves one-electron oxidation, catalyzed by peroxidases or CYP enzymes, to form a radical cation. nih.govresearchgate.net For benzo[a]pyrene, this oxidation typically generates a radical cation at the C6 position. nih.gov This reactive intermediate can form depurinating DNA adducts, contributing to its carcinogenicity. nih.gov
No specific research was found that describes the formation, stability, or reactivity of a radical cation from this compound. The electronic influence of the two methyl groups would likely affect the ionization potential and the site of radical cation formation on the polycyclic ring system.
Production of Ortho-Quinones and their Subsequent Transformations
PAH ortho-quinones are another class of reactive metabolites. They can be formed from PAH trans-dihydrodiols through the action of aldo-keto reductases (AKRs). aacrjournals.orgnih.gov For instance, benzo[a]pyrene-7,8-dione (B196088) is generated from benzo[a]pyrene-7,8-diol. aacrjournals.org These quinones are redox-active, capable of generating reactive oxygen species and forming DNA adducts. nih.goviarc.fr Additionally, other quinones, such as benzo[a]pyrene-1,6-dione (B31467) and -3,6-dione, are formed via the radical cation pathway. oup.comnih.gov
There is no available data from the conducted searches concerning the specific ortho-quinones produced from this compound or their subsequent transformations.
Intermediates in Metabolic Activation Cascades
The metabolic activation of benzo[a]pyrene is a multi-step cascade involving key intermediates like epoxides, dihydrodiols, diol epoxides, and quinones. mdpi.comresearchgate.net Understanding the balance between these activation steps and detoxification pathways is essential for risk assessment.
Without primary data on the metabolites of this compound, it is not possible to delineate the specific intermediates involved in its metabolic activation cascade.
Phase II Conjugation Pathways in this compound Detoxification
Phase II enzymes act to detoxify reactive metabolites by conjugating them with endogenous molecules, which increases their water solubility and facilitates excretion.
Glutathione (B108866) S-transferase (GST)-Mediated Conjugation
Glutathione S-transferases (GSTs) play a primary role in detoxifying PAH epoxides and diol epoxides by catalyzing their conjugation with glutathione (GSH). psu.eduacs.org This is a critical detoxification route that prevents the reactive electrophiles from binding to DNA. epa.gov
Specific studies quantifying the rates or identifying the products of GST-mediated conjugation of this compound metabolites are not available.
Glucuronidation by UDP-Glucuronosyltransferases (UGTs)
UDP-glucuronosyltransferases (UGTs) are responsible for conjugating hydroxylated PAH metabolites, such as phenols and dihydrodiols, with glucuronic acid. nih.govosti.govnih.gov This process, known as glucuronidation, is a major detoxification pathway for PAH phenols and diols, effectively competing with their further activation to more reactive species. nih.govacs.org
Information regarding the specific UGT isoforms involved in the glucuronidation of this compound metabolites or the kinetic parameters of these reactions could not be located in the scientific literature reviewed. Studies on hamster epidermal cells have shown that glucuronide conjugates of phenolic derivatives are major water-soluble metabolites for both benzo[a]pyrene and 7,12-dimethylbenz[a]anthracene (B13559), but specific data for this compound is absent. aacrjournals.orgnih.gov
Sulfation and Other Conjugation Reactions
Following initial Phase I oxidation, the resulting hydroxylated and quinone metabolites of polycyclic aromatic hydrocarbons (PAHs) undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. Sulfation is a key detoxification pathway for these metabolites. This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the PAH metabolite. nih.gov Phenolic and quinone derivatives of PAHs are generally effective substrates for sulfation. nih.gov
For instance, studies on the metabolism of 6-methylbenzo[a]pyrene (B1207296) show that it is first hydroxylated to 6-hydroxymethylbenzo[a]pyrene, which is then conjugated by a SULT to form a reactive sulfate (B86663) ester that can form DNA adducts. nih.gov While this highlights a potential bioactivation route via sulfation for some methylated PAHs, sulfation is more commonly a detoxification step.
In addition to sulfation, glucuronidation is another critical Phase II conjugation pathway. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches glucuronic acid to the PAH metabolites. Studies on B[a]P metabolism in various cell systems, such as human hepatocytes and fish intestinal mucosa, have identified numerous glucuronide conjugates of B[a]P dihydrodiols and phenols. tandfonline.com Glutathione (GSH) conjugation, mediated by glutathione S-transferases (GSTs), represents a third major pathway, primarily targeting epoxide intermediates to neutralize their reactivity. nih.gov The balance between these conjugation pathways can vary significantly between tissues and species, influencing the ultimate toxic potential of the parent compound.
In Vitro and Ex Vivo Metabolic Models for this compound Studies
To understand the complex metabolic pathways of PAHs like this compound, researchers utilize a variety of in vitro and ex vivo models that replicate different levels of biological organization.
Subcellular Fraction Systems (e.g., Microsomes, Cytosol)
Subcellular fractions are fundamental tools for investigating the initial steps of PAH metabolism. Microsomes, which are vesicles formed from the endoplasmic reticulum, are rich in Phase I cytochrome P450 (CYP) enzymes and are widely used to study the formation of oxidative metabolites. nih.govnih.gov The cytosolic fraction, on the other hand, contains many Phase II enzymes, such as sulfotransferases. nih.gov
Studies using hepatic (liver) microsomes from humans and rodents have been instrumental in determining the kinetics of B[a]P metabolism. oup.com These systems allow for the measurement of key parameters like the Michaelis-Menten constant (Km), which reflects the enzyme's affinity for the substrate, and the maximum reaction velocity (Vmax). By incubating microsomes with a PAH and an NADPH-generating system (to support CYP activity), researchers can identify and quantify the formation of various metabolites, including dihydrodiols, phenols, and quinones. nih.govoup.com For example, human ovarian microsomes have been shown to metabolize B[a]P into several products, with the highest activity compared to other subcellular fractions from the same tissue. nih.gov These simple systems are invaluable for dissecting the roles of specific enzyme families in both the activation and detoxification of PAHs.
Table 1: Inferred Metabolic Kinetic Parameters for this compound based on Benzo[a]pyrene Data in Hepatic Microsomes
| Species | Km (μM) | Vmax (pmol/mg protein/min) | Reference |
|---|---|---|---|
| English Sole Fish | 29 ± 10 | 1300 (per 106 cells/hr) | tandfonline.com |
| Human | Data Not Specified | Data Not Specified | |
| Rat | Data Not Specified | Data Not Specified |
Note: This table uses data for Benzo[a]pyrene as a proxy due to the lack of specific data for this compound. Km represents the substrate concentration at half-maximal velocity, indicating enzyme affinity. Vmax represents the maximum rate of reaction.
Mammalian Cellular Models (e.g., Human Lung Epithelial Cells, Mammary Epithelial Cells, Hepatic Cells)
Intact cell models provide a more integrated view of metabolism, incorporating uptake, Phase I and Phase II enzymatic processes, and cellular responses.
Human Lung Epithelial Cells: Given that inhalation is a primary route of exposure to PAHs, human lung cell lines like BEAS-2B and A549 are crucial models. Studies with B[a]P in these cells demonstrate the induction of key metabolizing enzymes, particularly CYP1A1 and CYP1B1, which are regulated by the aryl hydrocarbon receptor (AhR). nih.gov These cells effectively metabolize B[a]P to a range of products, including reactive diol-epoxides that can form DNA adducts, a critical event in chemical carcinogenesis. acs.org
Mammary Epithelial Cells: The mammary gland is another target tissue for PAH-induced carcinogenesis. Research using normal human mammary epithelial cells (HMEC) and cell lines like MCF-7 has shown that these cells are metabolically competent. psu.edu They can convert PAHs like B[a]P and the methylated PAH, 7,12-dimethylbenz[a]anthracene (DMBA), into various water-soluble and ether-soluble metabolites. oup.com These models have also been used to show that B[a]P-quinone metabolites can generate reactive oxygen species (ROS), contributing to cellular damage.
Hepatic Cells: The liver is the primary site of xenobiotic metabolism. Primary cultures of human hepatocytes and liver-derived cell lines (e.g., HepG2) are considered the gold standard for in vitro metabolism studies. These cells express a wide array of Phase I and Phase II enzymes and have been shown to extensively metabolize B[a]P into a profile of dihydrodiols, phenols, and their subsequent glucuronide and sulfate conjugates, closely mimicking the in vivo situation. tandfonline.com
Organoid Cultures for Tissue-Specific Metabolism
Organoids are advanced three-dimensional (3D) cell culture systems derived from stem cells that self-organize to replicate the structure and function of a specific organ. kcl.ac.uknih.gov These models offer a significant advantage over traditional 2D cell cultures by better recapitulating the in vivo cellular architecture and cell-cell interactions, leading to more physiologically relevant metabolic profiles. nih.gov
Recent studies have demonstrated the utility of organoids from various human tissues—including the liver, colon, pancreas, and kidney—for studying the metabolism of B[a]P. kcl.ac.uknih.gov These organoid models show tissue-specific differences in their response to and metabolism of B[a]P. For example, while the xenobiotic-metabolizing enzymes CYP1A1 and NQO1 were upregulated in all tested organoid types upon B[a]P exposure, the magnitude of this induction varied. kcl.ac.uknih.gov Furthermore, all organoid types were capable of producing key B[a]P metabolites, and pancreatic and undifferentiated liver organoids formed the highest levels of DNA adducts, indicating a high capacity for metabolic activation. nih.govnih.gov Organoid models are thus powerful tools for investigating tissue-specific susceptibility to PAH toxicity.
Comparative Metabolism Across Species Models
Significant differences exist in PAH metabolism across different species, which is a critical consideration when extrapolating data from animal models to human health risk assessment. Comparative studies using the models described above have revealed species-specific variations in enzyme activity, metabolite profiles, and clearance rates.
Table 2: Comparison of Metabolic Characteristics for Benzo[a]pyrene Across Different Species and Models
| Species/Model | Key Metabolizing Enzymes | Primary Metabolites Noted | Key Findings | Reference |
|---|---|---|---|---|
| Human (Hepatic Microsomes) | CYP1A1, CYP1B1, CYP3A4 | Diols, Phenols, Quinones | Lowest clearance rate compared to mouse and rat models. | oup.com |
| Rat (Hepatic Microsomes) | CYP1A1, CYP1B1 | Diols, Phenols | Metabolism rate more similar to humans than mice. | oup.com |
| Mouse (Hepatic Microsomes) | CYP1A1, CYP1B1 | Diols, Phenols | Highest clearance rate for B[a]P among species tested. | oup.com |
| English Sole (Hepatocytes) | CYP enzymes, UGTs | BaP-9,10-dihydrodiol, Glucuronide conjugates | No sulfate conjugates detected; hepatocytes are a reliable in vitro model. | tandfonline.com |
Note: This table uses data for Benzo[a]pyrene as a proxy due to the lack of specific data for this compound. The findings highlight the significant variability in metabolic pathways and rates across different species.
Molecular Mechanisms of Dna Adduct Formation by 2,3 Dimethylbenzo a Pyrene
Types of DNA Adducts Formed by 2,3-Dimethylbenzo[a]pyrene Metabolites
The metabolic transformation of PAHs can lead to a variety of reactive species, each capable of forming distinct types of DNA adducts.
Diol Epoxide-Derived DNA Adducts (e.g., N2-deoxyguanosine adducts)
The diol epoxide pathway is a major route for the metabolic activation of many PAHs. This process involves the enzymatic conversion of the parent PAH into a dihydrodiol, which is then further oxidized to a highly reactive diol epoxide. These diol epoxides are electrophilic and can react with nucleophilic sites on DNA bases. For benzo[a]pyrene (B130552), the ultimate carcinogenic metabolite is often the (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), which predominantly forms a covalent bond with the exocyclic amino group (N2) of deoxyguanosine (dG). It is hypothesized that this compound would undergo a similar metabolic activation to form a corresponding diol epoxide, which would then lead to the formation of N2-deoxyguanosine adducts.
Radical Cation-Derived DNA Adducts (e.g., C8-guanine, N7-guanine, N7-adenine adducts)
An alternative pathway for PAH activation involves one-electron oxidation to form a radical cation. These reactive species can then directly attack the DNA backbone. This pathway can lead to the formation of adducts at various positions on the DNA bases, including the C8 and N7 positions of guanine (B1146940) and the N7 position of adenine. These adducts are often unstable and can lead to depurination, creating an apurinic site in the DNA, which itself is a mutagenic lesion.
Quinone-Derived DNA Adducts (e.g., Stable and Depurinating Adducts)
PAH quinones are another class of metabolites that can contribute to DNA damage. These are formed through the oxidation of PAH phenols. Quinones can form stable adducts with DNA, but they can also participate in redox cycling. This process generates reactive oxygen species (ROS), which can indirectly damage DNA through oxidative stress. Additionally, some quinone metabolites can form unstable adducts that lead to depurination.
Oxidative DNA Damage Products (e.g., 8-oxo-7,8-dihydro-2'-deoxyguanosine)
As mentioned, the metabolic processes of PAHs, particularly the redox cycling of quinones, can produce reactive oxygen species. These ROS can lead to oxidative damage of DNA bases. A common and well-studied product of oxidative DNA damage is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a mutagenic lesion that can lead to G to T transversions during DNA replication.
Enzymatic Regulation of Adduct Formation and Distribution
The formation and distribution of DNA adducts are heavily regulated by a complex interplay of metabolic enzymes. The primary enzymes involved in the activation of PAHs are the cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1B1. These enzymes are responsible for the initial oxidation of the PAH molecule. The expression and activity of these enzymes can be induced by exposure to PAHs themselves, through the activation of the aryl hydrocarbon receptor (AhR).
Following the initial epoxidation by CYPs, epoxide hydrolase plays a crucial role in converting the epoxide to a dihydrodiol, the precursor to the highly reactive diol epoxide. The balance between the activities of these activating enzymes and various detoxification enzymes, such as glutathione (B108866) S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs), ultimately determines the level of DNA adduct formation. GSTs can detoxify reactive epoxides by conjugating them with glutathione, making them more water-soluble and easier to excrete.
Structural Characterization of this compound-DNA Adducts
Detailed structural characterization of DNA adducts is crucial for understanding their biological consequences, including their effects on DNA replication and repair. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to determine the precise structure of adducts, including the site of attachment on the DNA base and the stereochemistry of the adduct.
For well-studied PAHs like benzo[a]pyrene, the three-dimensional structures of its diol epoxide-DNA adducts have been extensively investigated. These studies have revealed how the bulky PAH moiety intercalates into the DNA helix, causing significant distortion of the DNA structure. This distortion is a key factor in the recognition of the adduct by the cellular DNA repair machinery, as well as in the misincorporation of nucleotides by DNA polymerases during replication.
Based on a comprehensive search of available scientific literature, there is insufficient specific data to generate a detailed article on the molecular mechanisms of DNA adduct formation and repair for the chemical compound This compound that adheres to the requested outline.
The search results confirm the existence of this compound and its classification as a polycyclic aromatic hydrocarbon (PAH) with carcinogenic potential. ccme.caethernet.edu.et It is listed in databases and regulatory documents, often with an assigned potency equivalency factor relative to other PAHs. ccme.ca However, specific experimental studies detailing the stereochemistry, regioselectivity, and conformational analysis of its DNA adducts, as well as the influence of DNA repair mechanisms on these adducts, are not present in the publicly accessible scientific literature found.
Research in the field of PAH-DNA interactions has largely concentrated on more prevalent or potent compounds such as Benzo[a]pyrene (B[a]P), 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), and Dibenzo[a,l]pyrene (DB[a,l]P). While the general mechanisms of metabolic activation to diol epoxides, subsequent DNA adduct formation, and cellular repair are understood for the PAH class as a whole, specific data for the 2,3-dimethyl derivative are lacking. ccme.ca
Consequently, it is not possible to provide a scientifically accurate and thorough article covering the following requested sections for this compound:
Influence of DNA Repair Mechanisms on Adduct Persistence and Processing
Without dedicated research on this specific isomer, any attempt to provide this information would involve speculation based on related compounds, which is outside the scope of the user's strict instructions.
Scientific Data on this compound Remains Elusive
A comprehensive review of available scientific literature reveals a significant lack of specific data regarding the genotoxicity and gene expression modulation of the chemical compound this compound. Despite extensive searches of scientific databases, no dedicated studies were found that specifically investigate the mechanisms of DNA damage response or global gene expression profiles related to this particular compound.
The requested article, which was to be structured around detailed aspects of this compound's interaction with cellular and genetic systems, cannot be generated with scientific accuracy due to the absence of primary research on this specific molecule. The intended outline included an in-depth analysis of:
Mechanisms of DNA Damage Response Activation: This was to cover the activation of the p53 signaling pathway, modulation of cell cycle checkpoints, and the induction of DNA strand breaks specifically by this compound.
Global Gene Expression Profiling: This section was planned to detail transcriptomic analysis in various models and differential gene expression in target and non-target organs following exposure to the compound.
While there is a wealth of information on the parent compound, Benzo[a]pyrene (B[a]P), and other methylated polycyclic aromatic hydrocarbons (PAHs) such as 7,12-dimethylbenz[a]anthracene, these data cannot be directly extrapolated to this compound. The position of methyl groups on the aromatic ring structure can significantly alter the metabolic activation pathways, the resulting reactive metabolites, and consequently, the specific biological and toxicological effects of the compound.
Therefore, to maintain scientific integrity and adhere to the strict requirement of focusing solely on this compound, the requested article cannot be produced at this time. Further primary research is required to elucidate the specific genotoxic and gene expression-modulating properties of this compound.
Genotoxicity and Gene Expression Modulation by 2,3 Dimethylbenzo a Pyrene
Global Gene Expression Profiling in Response to 2,3-Dimethylbenzo[a]pyrene Exposure
Regulation of Aryl Hydrocarbon Receptor (AhR)-Mediated Gene Expression
Information specifically detailing the regulation of Aryl Hydrocarbon Receptor (AhR)-mediated gene expression by this compound is not available in the reviewed literature. While the toxic effects of many PAHs are known to be mediated through the AhR, specific studies on its interaction with this compound, including its binding affinity and subsequent gene regulation, have not been found. researchgate.net
Crosstalk with Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Pathway
No research findings were identified that describe the crosstalk between this compound and the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) pathway.
Epigenetic Reprogramming and DNA Methylation Studies
There is no available data from the conducted searches regarding epigenetic reprogramming or specific DNA methylation patterns resulting from exposure to this compound.
MicroRNA (miRNA) Expression Modulation in Response to this compound
No studies were found that have profiled the modulation of microRNA (miRNA) expression in response to this compound.
Enzyme Kinetics and Interactions with 2,3 Dimethylbenzo a Pyrene
Kinetic Analysis of Cytochrome P450 Metabolism of 2,3-Dimethylbenzo[a]pyrene
The metabolism of many polycyclic aromatic hydrocarbons is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. This process often involves the formation of reactive intermediates. A kinetic analysis, which typically includes the determination of Michaelis-Menten constants (K_m) and maximum reaction velocities (V_max), is fundamental to characterizing the efficiency and capacity of specific CYP isozymes to metabolize a substrate.
Consequently, no data tables of K_m and V_max values for the metabolism of this compound by specific cytochrome P450 isozymes can be provided at this time.
Induction and Inhibition of Xenobiotic-Metabolizing Enzymes by this compound
Polycyclic aromatic hydrocarbons are well-known inducers of xenobiotic-metabolizing enzymes, particularly CYP1A1 and CYP1B1, through the activation of the aryl hydrocarbon receptor (AhR). nih.govmdpi.comnih.gov This induction can alter the metabolic fate of the inducing compound and other xenobiotics. Conversely, some PAHs or their metabolites can also inhibit the activity of these enzymes.
However, specific studies detailing the inductive or inhibitory potential of this compound on xenobiotic-metabolizing enzymes are scarce. Research has extensively documented the induction of CYP enzymes by compounds like benzo[a]pyrene (B130552) and the inhibitory effects of various chemicals on CYP-mediated metabolism. waocp.orgrsc.orgnih.gov For instance, some flavonoids have been shown to inhibit benzo[a]pyrene-induced CYP1A1 expression. waocp.org Despite this, direct evidence and detailed research findings on how this compound specifically modulates the expression and activity of these enzymes are not available in the current body of scientific literature.
Therefore, a data table summarizing the induction or inhibition of specific xenobiotic-metabolizing enzymes by this compound cannot be compiled due to the absence of relevant research data.
Competitive Binding and Inhibitory Studies with Other Polycyclic Aromatic Hydrocarbons and Modulators
In complex environmental mixtures, various PAHs can compete for the active sites of metabolizing enzymes. Competitive binding studies are essential for understanding how the presence of other PAHs or enzyme modulators might affect the metabolism of a specific compound. Such interactions can either enhance or reduce the metabolic activation and subsequent biological effects of a particular PAH. nih.gov
While there are studies on the competitive interactions and inhibitory effects among different PAHs, such as benzo[a]pyrene and dibenzopyrenes, specific research focusing on the competitive binding of this compound with other PAHs or modulators at the active site of metabolizing enzymes is not well-documented. nih.govnih.gov The binding of various PAHs to the Ah receptor has been a subject of investigation, but specific competitive binding data for this compound with cytochrome P450 enzymes in the presence of other PAHs are lacking. nih.gov
Due to the limited availability of specific research in this area, a data table illustrating the competitive binding and inhibitory effects of this compound in the presence of other PAHs cannot be generated.
Allosteric Modulation of Enzyme Activity by this compound
Allosteric modulation refers to the regulation of an enzyme's activity by the binding of a molecule at a site other than the active site. This can lead to either an increase or a decrease in enzyme activity. While allosteric regulation is a known mechanism for many enzymes, its role in the metabolism of PAHs is an area of ongoing research.
Currently, there is no available scientific literature that specifically investigates or provides evidence for the allosteric modulation of any enzyme's activity by this compound. The concept of allosteric control of enzyme activity is well-established for various proteins, but its specific application to the interaction between this compound and xenobiotic-metabolizing enzymes has not been reported. nih.gov
Therefore, this section cannot provide detailed research findings or data tables on the allosteric modulation of enzyme activity by this compound.
Advanced Analytical Methodologies for 2,3 Dimethylbenzo a Pyrene and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the analysis of 2,3-Dimethylbenzo[a]pyrene, enabling its separation from complex mixtures and subsequent quantification. The choice of technique is often dictated by the sample matrix, the concentration of the analyte, and the required level of sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of PAHs and their derivatives. For methylated PAHs like this compound, reversed-phase HPLC with C18 columns is commonly employed. The separation is typically achieved using a mobile phase gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol. usask.cabver.co.kr
Various detection modes can be coupled with HPLC to enhance sensitivity and selectivity. Fluorescence detection is particularly well-suited for PAHs due to their native fluorescence. By selecting specific excitation and emission wavelengths, a high degree of selectivity can be achieved, minimizing interference from other compounds in the sample. usask.ca For instance, in the analysis of benzo[a]pyrene (B130552), a structurally related compound, fluorescence detection provides excellent sensitivity. usask.ca
Diode array detectors (DAD) or UV-Vis detectors can also be used, providing spectral information that can aid in the identification of the compound. However, for complex samples containing multiple isomers, co-elution can be a significant challenge, making unambiguous identification based solely on retention time and UV spectra difficult. usask.ca
Table 1: Representative HPLC Conditions for PAH Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detector | Fluorescence Detector (FLD), Diode Array Detector (DAD) |
This table presents typical conditions for the analysis of PAHs by HPLC. Specific parameters may need to be optimized for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC/MS) Applications
Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds, including methylated PAHs. The high resolution of capillary GC columns allows for the separation of complex mixtures of isomers, which is a significant advantage in PAH analysis. mdpi.comresearchgate.net The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern.
The analysis of alkylated PAHs by GC/MS can be challenging due to the large number of possible isomers, which often have very similar mass spectra. mdpi.com However, specialized stationary phases, such as those designed for PAH analysis, can improve the separation of isomeric compounds. mdpi.comresearchgate.net For instance, a study on the retention behavior of alkylated PAHs on different stationary phases demonstrated the potential of specific columns for resolving isomers of dimethylbenzo[a]pyrenes. mdpi.comresearchgate.net
Selected Ion Monitoring (SIM) mode is often used in GC/MS analysis of PAHs to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analytes. nmmba.gov.tw
Table 2: GC/MS Parameters for the Analysis of Alkylated PAHs
| Parameter | Condition |
| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole, Ion Trap |
| Detection Mode | Selected Ion Monitoring (SIM) |
This table provides a general overview of GC/MS parameters for alkylated PAH analysis. Method optimization is crucial for achieving the desired separation and sensitivity for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) for High Sensitivity Analysis
For the analysis of less volatile or thermally labile metabolites of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is the method of choice. This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. The use of atmospheric pressure ionization (API) techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), allows for the analysis of a wide range of polar metabolites.
LC/MS/MS is particularly valuable for studying the metabolism of PAHs. For example, it has been used to identify and quantify various metabolites of benzo[a]pyrene, such as dihydrodiols, phenols, and quinones, in biological samples. acs.org The application of multiple reaction monitoring (MRM) in LC/MS/MS provides exceptional selectivity and sensitivity, enabling the detection of trace levels of metabolites in complex matrices. While specific studies on this compound metabolism are limited, the methodologies developed for benzo[a]pyrene and other methylated PAHs are directly applicable. researchgate.netresearchgate.net
Spectroscopic Methods for Structural Elucidation and Detection
Spectroscopic techniques are indispensable for the structural elucidation of this compound and for its detection in various environments. These methods provide information about the electronic and vibrational states of the molecule, which are unique to its structure.
Fluorescence Spectroscopy and Time-Resolved Fluorescence
Fluorescence spectroscopy is a highly sensitive method for the detection of PAHs. The characteristic fluorescence spectrum of a PAH can be used for its identification and quantification. For complex mixtures, synchronous fluorescence spectroscopy, where the excitation and emission wavelengths are scanned simultaneously with a constant wavelength difference, can provide better-resolved spectra.
Time-resolved fluorescence, which measures the decay of fluorescence intensity over time, provides an additional parameter for distinguishing between different compounds. The fluorescence lifetime is a characteristic property of a molecule and can be used to differentiate between isomers that may have similar fluorescence spectra. Research on benzo[a]pyrene has shown that its excited state dynamics, and thus its fluorescence properties, can be influenced by its environment. nih.gov
Laser-Excited Time-Resolved Shpol'skii Spectroscopy for Isomer Resolution
For the unambiguous identification of PAH isomers, Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS) is a powerful technique. This method involves dissolving the sample in a suitable n-alkane solvent and cooling it to cryogenic temperatures (typically 4.2 K). Under these conditions, the electronic spectra of the PAH molecules become highly resolved, exhibiting sharp, line-like features. tandfonline.comvu.nl
The high spectral resolution of LETRSS allows for the differentiation of closely related isomers that are difficult to resolve by other techniques. tandfonline.comvu.nl The combination of the highly resolved fluorescence spectrum and the fluorescence lifetime provides a unique fingerprint for each isomer. While direct application of LETRSS to this compound is not widely documented, its successful use for the analysis of other alkylated PAHs suggests its high potential for the isomer-specific analysis of this compound.
Nuclear Magnetic Resonance (NMR) for Metabolite Structure Determination
There is no specific information available in the search results regarding the use of NMR to determine the structure of this compound metabolites. While NMR is a powerful tool for the structural elucidation of metabolites of related compounds like Benzo[a]pyrene and Dibenzo[a,l]pyrene, no studies detailing the characteristic chemical shifts or coupling constants for metabolites of this compound were found.
Immunoaffinity-based Assays for Metabolite and Adduct Quantification
No literature detailing the development or application of immunoaffinity-based assays specifically for the quantification of this compound metabolites or its DNA adducts could be located. Research in this area has concentrated on developing antibodies and assays for Benzo[a]pyrene-derived adducts.
³²P-Postlabelling for DNA Adduct Detection and Profiling
The ³²P-postlabelling technique is an ultra-sensitive method for detecting DNA adducts and has been widely applied to study the genotoxicity of Benzo[a]pyrene. However, no studies were found that present ³²P-postlabelling data, such as chromatographic profiles or relative adduct levels, specifically for DNA adducts derived from this compound.
Omics-based Methodologies in Mechanistic Studies (e.g., Metabolomics, Proteomics)
There is a growing body of research utilizing metabolomics and proteomics to understand the mechanisms of toxicity for Benzo[a]pyrene, identifying key proteins and metabolic pathways that are altered upon exposure. In contrast, there is no available literature in the search results that applies these omics-based methodologies to investigate the mechanistic effects of this compound.
Due to this absence of specific data, the following sections and the requested data tables cannot be generated.
Computational and Theoretical Chemistry in 2,3 Dimethylbenzo a Pyrene Research
Molecular Modeling of Metabolic Pathways and Reactive Intermediates
The carcinogenicity of 2,3-Dimethylbenzo[a]pyrene, like other PAHs, is not intrinsic to the molecule itself but arises from its metabolic activation into reactive intermediates that can damage cellular macromolecules. Molecular modeling is critical for understanding this process.
The metabolic activation of PAHs is a complex sequence of enzymatic reactions. Generally, it involves oxidation by cytochrome P450 enzymes to form epoxides. These epoxides can be hydrolyzed by epoxide hydrolase to form dihydrodiols, which are then further oxidized to create highly reactive diol epoxides. These diol epoxides are considered the ultimate carcinogens for many PAHs as they can form covalent adducts with DNA.
While detailed molecular modeling of the entire metabolic pathway specifically for this compound is not extensively documented in dedicated studies, broader Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict aspects of PAH metabolism. For instance, models have been created that predict the degree of epoxidation versus hydroxylation at various sites on PAH molecules. ccme.ca The presence and position of the methyl groups on the benzo[a]pyrene (B130552) core are expected to significantly influence the regioselectivity of these enzymatic reactions, affecting both the rate of formation and the specific nature of the resulting reactive intermediates. The methyl groups can sterically hinder or electronically promote oxidation at different positions on the aromatic ring system.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of this compound that dictate its chemical reactivity and, consequently, its biological activity. These calculations provide descriptors that are frequently used in modeling the behavior of PAHs.
The reactivity of a PAH molecule can be characterized by its quantum chemical properties. ccme.ca A common approach involves calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ccme.ca The HOMO energy relates to the ability of a molecule to donate electrons (i.e., its susceptibility to electrophilic attack), while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity.
For this compound, these quantum-chemical descriptors have been calculated as part of larger datasets used to build QSAR models for PAH toxicity and carcinogenicity. researchgate.net These theoretical tools allow for the prediction of how the addition of two methyl groups to the benzo[a]pyrene structure alters the electron distribution across the π-system, which in turn influences the stability and reactivity of the diol epoxide metabolites formed in the bay region—a key factor in carcinogenicity.
| Descriptor Type | Description | Relevance to this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and susceptibility to oxidation. | Indicates the ease with which the molecule can be initially oxidized by metabolic enzymes like cytochrome P450. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. | Provides insight into the reactivity of metabolites, particularly the electrophilicity of the ultimate carcinogenic diol epoxides. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; an indicator of chemical reactivity and kinetic stability. | A smaller gap generally implies higher reactivity, which can be correlated with greater carcinogenic potential. |
| Molecular Electrostatic Potential (MEP) | Represents the 3D charge distribution of a molecule. | Helps identify electron-rich regions (e.g., the K-region) and electron-deficient regions, predicting sites of metabolic attack and interaction. |
Structure-Activity Relationship (SAR) Modeling for this compound Derivatives
QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. This compound has been included in numerous QSAR studies focused on predicting the carcinogenicity of methylated and other substituted PAHs. researchgate.net
These studies have employed a variety of molecular descriptors to quantify the structural features of the molecules:
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching. They are computationally inexpensive and have been used to successfully model the carcinogenic activity of methylated PAHs. researchgate.net
Quantum-Chemical Descriptors: As discussed previously, properties like HOMO/LUMO energies are used to capture the electronic aspects crucial for metabolic activation and DNA interaction. ccme.ca
Molecular Quantum Similarity Measures (MQSM): This advanced technique compares the electron density distributions of different molecules. researchgate.net Instead of relying on a pre-defined set of descriptors, MQSM provides a holistic measure of similarity. QSAR models based on MQSM have shown comparable or even better predictive power than those using traditional descriptors for PAH toxicity. researchgate.net
In these models, this compound is consistently classified as an active carcinogen. researchgate.netresearchgate.nettdx.cattdx.cat The predictive power of these QSAR models allows for the screening of other, untested PAH derivatives for potential carcinogenicity, reducing the need for extensive animal testing.
| Compound | CAS Number | Carcinogenic Activity Class (in various QSAR studies) | Relevant Descriptor Types Used |
|---|---|---|---|
| This compound | 3352-16-9 | Active (A) | Topological, Quantum-Chemical, Molecular Quantum Similarity Measures (MQSM) researchgate.netresearchgate.net |
| 1,3-Dimethylbenzo[a]pyrene | 3352-15-8 | Active (A) | Topological, MQSM researchgate.netresearchgate.net |
| 3,12-Dimethylbenzo[a]pyrene | N/A | Active (A) | Topological, MQSM researchgate.netresearchgate.net |
| Benzo[a]pyrene (parent) | 50-32-8 | Active (A) | Topological, MQSM researchgate.netresearchgate.net |
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
Molecular dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of molecules and their interactions over time. This technique can be used to simulate the interaction of this compound or its metabolites with key biological macromolecules like DNA or metabolizing enzymes (e.g., cytochrome P450).
In the context of DNA interactions, once a model of a this compound-DNA adduct is built (as described in section 8.4), MD simulations can be run to observe how the adduct affects the structure, flexibility, and dynamics of the DNA double helix. These simulations can reveal:
Local changes in DNA conformation, such as bending or unwinding.
Disruption of base pairing near the adduct site.
Alterations in the width of the major and minor grooves of the DNA.
The dynamic motion of the PAH moiety itself relative to the DNA helix.
This information is crucial for understanding how the adduct leads to mutations during DNA replication and how it is recognized by the cellular DNA repair machinery. Although specific MD simulation studies for this compound were not found in the reviewed literature, this computational approach remains a key tool for elucidating the biological consequences of DNA damage by PAHs. scribd.com
Comparative Mechanistic Studies of 2,3 Dimethylbenzo a Pyrene with Other Methylated Pahs
Influence of Methylation Position and Number on Metabolic Activation Pathways
Polycyclic aromatic hydrocarbons (PAHs), such as benzo[a]pyrene (B130552) (BaP), are generally not directly genotoxic. They require metabolic activation to be transformed into ultimate electrophilic and carcinogenic forms. aacrjournals.orgresearchgate.net The metabolic activation of BaP can occur through several pathways, including the diol epoxide pathway, the radical-cation pathway, and the quinone pathway. mdpi.comresearchgate.netoup.com The diol epoxide pathway is a major route for BaP activation and involves enzymes like cytochrome P450 (CYP) 1A1 and CYP1B1, along with epoxide hydrolase. mdpi.commdpi.com This process converts BaP into highly reactive intermediates, most notably (+)-anti-B[a]P-7,8-dihydrodiol-9,10-epoxide (BPDE), which is considered an ultimate carcinogen of BaP. mdpi.comwur.nl
The addition of methyl groups to the PAH backbone, a process known as alkylation, significantly modifies the molecule's chemical and biological properties, including its metabolic activation. oup.com Studies on various methylated PAHs have shown that the position and number of methyl groups can profoundly influence which metabolic pathway is favored and the rate of activation. For instance, research on 6-methylbenzo[a]pyrene (B1207296) has identified the formation of benzylic alcohols as a key step in its metabolic activation, which can be further activated to carcinogenic sulfate (B86663) esters. aacrjournals.org
While specific metabolic data for 2,3-dimethylbenzo[a]pyrene is limited in available literature, comparative studies of other methylated BaP isomers provide critical insights. A study on five monomethylated BaP isomers revealed that 1-methylbenzo[a]pyrene (1-MeBaP) is a potent inducer of CYP1 enzymes, leading to high levels of genotoxic metabolites. researchgate.net In stark contrast, 10-MeBaP, with its methyl group in the angular ring, showed low levels of metabolic activation. researchgate.net This highlights the critical role of the methylation position in determining the metabolic fate of the compound. The substitution at the C3 position of BaP, for example, allows for sterically undisturbed formation of a bay-region dihydrodiol-epoxide. wur.nl Conversely, methylation at the 7- or 8- position can sterically hinder the formation of this bay-region diol-epoxide, potentially reducing the compound's activity. wur.nl Quantitative structure-activity relationship (QSAR) studies, which include this compound, aim to predict the carcinogenic activity of these complex methylated PAHs based on their molecular structure. biochempress.comresearchgate.net
Comparative DNA Adduct Spectra and Formation Efficiencies
The ultimate carcinogenic activity of metabolically activated PAHs is driven by their ability to form covalent adducts with DNA. oup.com The primary reactive metabolite of BaP, BPDE, preferentially binds to the exocyclic amino group (N2) of guanine (B1146940), forming bulky DNA adducts such as 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-BaP (dG-N2-BPDE). mdpi.com These adducts can disrupt normal DNA processes and lead to mutations if not properly repaired.
The methylation of BaP influences both the efficiency of DNA adduct formation and the types of adducts formed (the adduct spectrum). The location of the methyl group can sterically hinder or facilitate the interaction of the reactive metabolite with DNA. Studies have shown that the covalent binding of BPDE diastereomers to DNA occurs with high preference at the N2-dG site. acs.org The resulting adducts can adopt different conformations within the DNA helix, described as type I (intercalative) and type II (external binding), which can be distinguished by spectroscopic methods. acs.org
Differential Genotoxic Potency Among Methylated Benzo[a]pyrene Isomers
The genotoxic potency of methylated PAHs varies significantly depending on the specific isomer. This differential potency is a direct consequence of the influence of the methyl group's position on metabolic activation and subsequent DNA adduct formation. Some methylated PAHs are known to be more carcinogenic than their parent compounds. oup.com
The aryl hydrocarbon receptor (AhR) plays a pivotal role in mediating the toxicity of PAHs, as it is involved in the induction of metabolic enzymes like CYP1A1. researchgate.net The potency of different methylated BaP isomers as AhR agonists can be a strong indicator of their potential genotoxicity. Studies have shown that 1-MeBaP and 3-MeBaP are potent AhR agonists, approximately one order of magnitude more potent than the parent BaP. researchgate.net This enhanced AhR activation leads to a cascade of events typical for carcinogenic PAHs, including robust enzyme induction and high levels of DNA damage. researchgate.net
The mutagenic potency of monomethylated BaP derivatives has been compared in various studies. One study reported the mutagenic potency in the Ames test to decrease in the order of 4-methyl-B[a]P > B[a]P > other monomethyl substituted isomers. wur.nl Another study found 6-methyl-B[a]P to be more mutagenic than BaP. wur.nl However, a direct correlation between mutagenic potency in bacterial assays and tumor-initiating activity in animal models is not always observed, indicating that other factors are critical for tumor development. wur.nleuropa.eu QSAR studies provide a theoretical framework to predict the carcinogenic potential of a wide range of methylated PAHs, including this compound, by correlating molecular structure with biological activity. researchgate.netresearchgate.net
Table 1: Comparative Genotoxic Potential of Selected Methylated Benzo[a]pyrene Isomers
| Compound | AhR Activation Potency (vs. BaP) | DNA Adduct Formation | Reported Genotoxicity/Mutagenicity |
| 1-Methylbenzo[a]pyrene | More potent (~10x) researchgate.net | High researchgate.net | Potent genotoxin researchgate.net |
| 3-Methylbenzo[a]pyrene | More potent (~10x) researchgate.net | Strong apoptotic response associated with adducts researchgate.net | More potent AhR activator than BaP researchgate.net |
| 4-Methylbenzo[a]pyrene | Data not specified | Data not specified | Higher mutagenic potency than BaP wur.nl |
| 6-Methylbenzo[a]pyrene | Data not specified | Forms benzylic alcohol metabolites aacrjournals.org | More mutagenic than BaP in some tests wur.nl |
| 7-Methylbenzo[a]pyrene | Data not specified | Steric hindrance to diol-epoxide formation wur.nl | Less mutagenic than BaP wur.nl |
| 10-Methylbenzo[a]pyrene | Data not specified | Low researchgate.net | Weak apoptotic response researchgate.net |
| This compound | Data not specified | Data not specified | Included in QSAR carcinogenicity studies biochempress.comresearchgate.net |
Structure-Activity Relationships Governing Biological Outcomes of Alkylation
The study of structure-activity relationships (SAR) for alkylated PAHs seeks to establish principles that connect a molecule's chemical structure to its biological effects. For methylated PAHs, a key principle is that the addition of methyl groups often enhances carcinogenicity compared to the parent compound. oup.com However, this effect is highly dependent on the specific location of the substitution.
Several factors govern the biological outcomes of alkylation:
Influence on Metabolic Activation: Methyl groups can direct the site of metabolic attack. Substitution at non-benzo 'bay-region' positions can enhance skin tumor-initiating activity. oup.com Conversely, methylation in or near the bay region, such as in 7-methyl- and 8-methyl-B[a]P, can sterically block the formation of the highly mutagenic bay-region diol-epoxides, leading to reduced activity. wur.nl Methylation can also shift metabolism towards the aliphatic side chain at the expense of aromatic ring oxidation, though this does not systematically reduce mutagenicity. wur.nl
Aryl Hydrocarbon Receptor (AhR) Activation: Methylation can increase a compound's ability to activate the AhR, a key step in initiating the toxic response. Monomethylated benz[a]anthracenes, for example, were all found to be more potent AhR activators than the parent compound. researchgate.net
Molecular Geometry and Electronic Properties: The addition of a methyl group alters the size, shape, and electronic distribution of the PAH molecule. oup.com This can affect how the molecule fits into the active site of metabolizing enzymes and how its reactive metabolites interact with DNA. oup.com The presence of a methyl group can create a "bay-like region" that is associated with a greater potency to inhibit gap junctional intercellular communication (GJIC), an epigenetic effect linked to tumor promotion. oup.com
Log P and Bioavailability: The octanol/water partition coefficient (log P), a measure of a chemical's lipophilicity, is another factor in SARs. For some classes of PAHs, compounds with a log P below a certain threshold (e.g., < 4.0) were found to be non-carcinogenic in QSAR models. nih.gov
These principles, derived from comparing numerous methylated PAHs, allow for the prediction of toxicity for less-studied compounds like this compound, which has been classified as active in carcinogenicity models. biochempress.com
Q & A
Q. What analytical methods are recommended for detecting 2,3-Dimethylbenzo[a]pyrene in environmental or biological samples?
- Methodology : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying trace levels of this compound. For environmental samples, toluene-based standard solutions (e.g., 50 mg/L) are used for calibration . Solid-phase extraction (SPE) with C18 cartridges is recommended for sample cleanup to minimize matrix interference .
- Key Parameters : Limit of detection (LOD) typically ranges from 0.1–1.0 ng/mL depending on matrix complexity.
Q. What is the current understanding of this compound’s toxicity profile?
- Data : The compound is classified as a questionable carcinogen with tumorigenic potential in experimental models. Subcutaneous administration in mice at 72 mg/kg over 13 weeks induced tumors . Toxicity mechanisms likely involve metabolic activation to diol-epoxide intermediates, which form DNA adducts, as observed in benzo[a]pyrene analogs .
Q. How should researchers prepare and validate standard solutions of this compound?
- Protocol : Use toluene as a solvent due to its stability and compatibility with PAHs. Prepare a 50 mg/L stock solution and store at -20°C in amber vials to prevent photodegradation. Validate purity via UV-Vis spectroscopy (λmax ~290 nm) and confirm structural integrity with nuclear magnetic resonance (NMR) .
Advanced Research Questions
Q. What experimental models are suitable for studying this compound’s carcinogenic mechanisms?
- Models :
- In vitro : Use NSCLC cell lines (e.g., A549 or H1975) with mutated EGFR to study autophagy modulation, as demonstrated for naphtho[2,3-a]pyrene analogs .
- In vivo : Mouse skin tumorigenesis models, where PAHs like 7,12-dimethylbenzo[a]anthracene are applied topically, can be adapted to assess tumor initiation/promotion .
- Key Endpoints : Measure DNA adduct formation via <sup>32</sup>P-postlabeling and monitor oncogenic signaling (e.g., p53, MAPK pathways) .
Q. How do co-exposures with other PAHs influence this compound’s carcinogenicity?
Q. What strategies resolve contradictions in toxicity data across studies?
- Approach :
- Metabolic Variability : Account for species-specific differences in CYP450 enzyme activity using humanized mouse models or primary hepatocytes .
- Dose Metrics : Normalize results to biologically effective doses (e.g., adduct levels) rather than administered doses .
- Confounding Factors : Control for matrix effects (e.g., humic acids in soil) that alter bioavailability in environmental studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
